molecular formula C24H26F2O4 B273586 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B273586
M. Wt: 416.5 g/mol
InChI Key: OTSDKEHLUSHVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as DFO, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DFO is a xanthene derivative, which is a class of organic compounds that are widely used in the synthesis of fluorescent dyes and indicators. In

Mechanism of Action

The mechanism of action of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its binding to calcium ions. The binding of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione to calcium ions leads to a conformational change in its structure, which results in a change in its fluorescence intensity. The binding of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione to calcium ions is reversible, which allows for real-time monitoring of calcium signaling in living cells.
Biochemical and Physiological Effects:
9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have minimal toxicity and does not affect the viability of cells at concentrations used in experiments. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been shown to be membrane-permeable, which allows for its use in live-cell imaging experiments. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been used to study calcium signaling in various cell types, including neurons, muscle cells, and cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high selectivity for calcium ions. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione does not bind to other metal ions, making it an ideal tool for studying calcium signaling in living cells. Another advantage of using 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its high fluorescence intensity, which allows for real-time monitoring of calcium signaling in living cells. However, one limitation of using 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its short excitation wavelength, which can lead to autofluorescence and background noise in some experiments.

Future Directions

There are several future directions for the use of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research. One potential application of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is in the study of calcium signaling in disease states. Abnormal calcium signaling has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione could be used to study the role of calcium signaling in these diseases and potentially identify new therapeutic targets. Another future direction for the use of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is in the development of new fluorescent probes for imaging other biomolecules, such as proteins and lipids. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione's unique chemical structure and fluorescence properties make it an ideal starting point for the development of new fluorescent probes.
Conclusion:
In conclusion, 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used as a fluorescent probe for imaging intracellular calcium ions and has minimal toxicity and high selectivity for calcium ions. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione's unique chemical structure and fluorescence properties make it an ideal starting point for the development of new fluorescent probes. There are several future directions for the use of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research, including the study of calcium signaling in disease states and the development of new fluorescent probes for imaging other biomolecules.

Synthesis Methods

The synthesis of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves the reaction of 2,4-difluoroanisole with tetramethylcyclohexenone in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a dehydration step to yield the final product. The synthesis method of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been widely used in scientific research as a fluorescent probe for imaging intracellular calcium ions. Calcium ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to selectively bind to calcium ions, leading to a change in its fluorescence intensity. This property of 9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione makes it an ideal tool for studying calcium signaling in living cells.

properties

Product Name

9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Molecular Formula

C24H26F2O4

Molecular Weight

416.5 g/mol

IUPAC Name

9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C24H26F2O4/c1-23(2)9-14(27)20-17(11-23)29-18-12-24(3,4)10-15(28)21(18)19(20)13-7-5-6-8-16(13)30-22(25)26/h5-8,19,22H,9-12H2,1-4H3

InChI Key

OTSDKEHLUSHVOQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OC(F)F)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4OC(F)F)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.